9a-Hydroxy-3,8a-dimethyl-5-methylene4,4a,5,6,9,9a-hexahydronaphtho[2,3-b]furan-2(8aH)-one
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Overview
Description
Hydroxylinderstrenolide is an organic compound with the chemical formula C15H18O3 and a molecular weight of 246.3 g/mol . It is known for its unique aromatic properties and is often used as a fragrance additive in perfumes and skincare products . The compound can be extracted from natural sources such as camphor and cinnamon essential oils .
Preparation Methods
Hydroxylinderstrenolide can be synthesized through various methods. One common approach involves the extraction from natural materials like camphor and cinnamon essential oils . The extracted compound can then be further purified and synthesized to meet market demands . Industrial production methods typically involve the use of solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Chemical Reactions Analysis
Hydroxylinderstrenolide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Hydroxylinderstrenolide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used as a fragrance additive in perfumes, skincare products, and other consumer goods.
Mechanism of Action
The mechanism of action of hydroxylinderstrenolide involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects through the modulation of various biochemical processes, including enzyme activity and signal transduction pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Hydroxylinderstrenolide is unique in its chemical structure and properties. Similar compounds include:
- Hydrosilindestrenolid
- Hydroxylindestrenolide
These compounds share some structural similarities with hydroxylinderstrenolide but differ in their specific chemical properties and applications .
Properties
Molecular Formula |
C15H18O3 |
---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
9a-hydroxy-3,8a-dimethyl-5-methylidene-4,4a,6,9-tetrahydrobenzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H18O3/c1-9-5-4-6-14(3)8-15(17)12(7-11(9)14)10(2)13(16)18-15/h4,6,11,17H,1,5,7-8H2,2-3H3 |
InChI Key |
VMGUBSLDEXOUMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC3C(=C)CC=CC3(CC2(OC1=O)O)C |
Origin of Product |
United States |
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